

(1R)-(-)-Dimenthyl succinate CAS number and nomenclature

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Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

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An In-depth Technical Guide to (1R)-(-)-Dimenthyl Succinate

CAS Number: 34212-59-4

This technical guide provides a comprehensive overview of **(1R)-(-)-Dimenthyl succinate**, a chiral molecule with applications in organic synthesis and as a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, and potential applications.

Nomenclature and Chemical Identity

(1R)-(-)-Dimenthyl succinate is a diester of succinic acid and (-)-menthol. Its stereochemistry is crucial to its function, particularly when used as a chiral auxiliary in asymmetric synthesis.

- IUPAC Name: bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
- Synonyms: (-)-Dimenthyl succinate, Succinic acid, di-(-)-menthyl ester, (-)-Di[(1R)-menthyl] succinate, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate[1][2]
- Molecular Formula: $C_{24}H_{42}O_4$
- Molecular Weight: 394.59 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(1R)-(-)-Dimenthyl succinate**.

Property	Value	Reference(s)
CAS Number	34212-59-4	[1]
Molecular Formula	C ₂₄ H ₄₂ O ₄	[1]
Molecular Weight	394.59 g/mol	[1]
Appearance	White powder or crystals	[1]
Melting Point	62 - 64 °C	[1]
Boiling Point	200 - 205 °C at 2 mmHg	[1]
Optical Rotation	[α] ²⁰ /D = -88 ± 3° (c=5 in CHCl ₃)	[1]
Purity	≥ 98.5% (GC)	[1]

Synthesis

While specific proprietary synthesis protocols may exist, a general and plausible method for the preparation of **(1R)-(-)-Dimenthyl succinate** is the acid-catalyzed esterification of succinic acid or its anhydride with (1R,2S,5R)-(-)-menthol.[2]

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of how esters of this type are commonly synthesized.

Materials:

- Succinic acid (1.0 equivalent)
- (1R,2S,5R)-(-)-Menthol (2.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)

- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

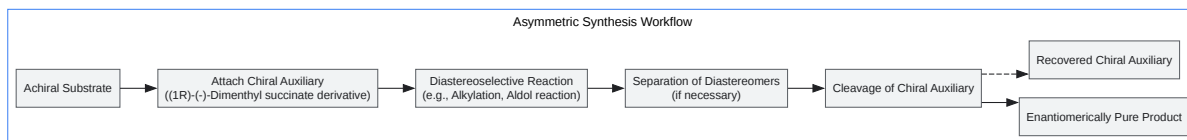
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

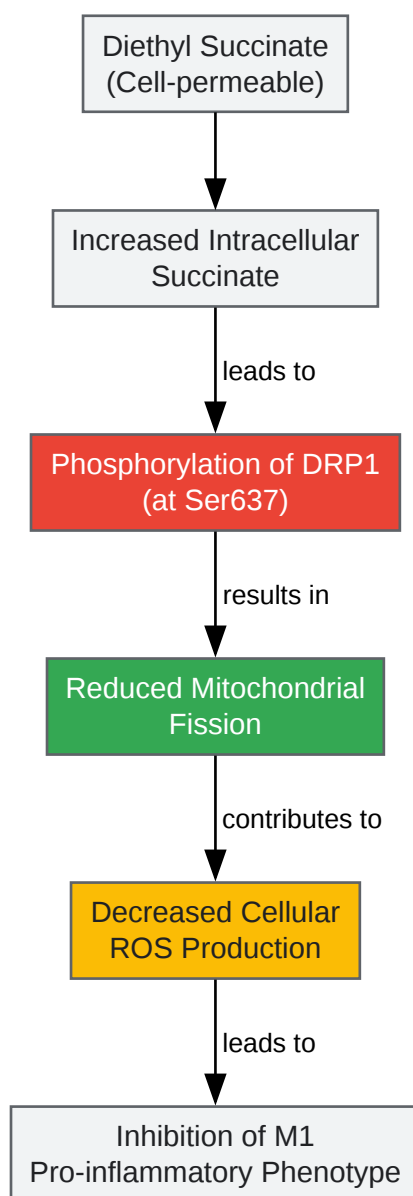
Applications in Asymmetric Synthesis

A primary application of **(1R)-(-)-Dimenthyl succinate** in drug development and chemical research is its use as a chiral auxiliary.^[3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.^[4] The bulky and stereochemically defined menthyl groups can effectively shield one face of a

reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a specific stereoisomer.



SUCNR1-Independent Pathway of Diethyl Succinate in Microglia



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